N-(2-hydroxyethyl)-2-methoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCOLYSMGSSZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290462 | |
| Record name | N-(2-hydroxyethyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-15-1 | |
| Record name | NSC68807 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-hydroxyethyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2 Hydroxyethyl 2 Methoxybenzamide and Analogues
Established Synthetic Routes and Precursor Chemistry
The construction of N-(2-hydroxyethyl)-2-methoxybenzamide and its analogues relies on robust and well-established chemical reactions. The primary focus is on the efficient formation of the amide bond, along with methods to modify the benzamide (B126) core to introduce diverse functionalities.
The central challenge in synthesizing this compound is the creation of the amide bond. This is typically achieved by coupling a carboxylic acid derivative with an amine.
One of the most direct methods involves the reaction of an activated carboxylic acid, such as an acyl chloride, with an amine. For instance, the synthesis of the parent compound, N-(2-hydroxyethyl)benzamide, can be accomplished by the dropwise addition of benzoyl chloride to a solution of ethanolamine (B43304) in a suitable solvent like tetrahydrofuran (THF) at 0°C. This reaction proceeds rapidly to give the desired product in high yield after purification.
Another common strategy is the amidation of esters. This involves heating an ester, such as methyl 2-methoxybenzoate, with ethanolamine. The reaction is typically carried out at elevated temperatures, and the methanol (B129727) byproduct is removed to drive the equilibrium towards the product. A similar approach has been documented for the synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide from methyl 4-hydroxybenzoate (B8730719) and ethanolamine. prepchem.com A patent describes a method for preparing 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide through the condensation reaction of a gentisate ester with ethanolamine, which can be performed with or without a solvent. google.com
Modern amide bond formation often utilizes coupling reagents to facilitate the reaction between a carboxylic acid and an amine under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Interactive Table: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Byproducts | Key Features |
| Carbodiimides (e.g., DCC, EDC) | Dicyclohexylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | Urea derivatives | Widely used, can lead to racemization in chiral substrates. |
| Phosphonium Salts (e.g., BOP, PyBOP) | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) | HOBt, phosphine oxide | High efficiency, low racemization. |
| Uronium/Aminium Salts (e.g., HBTU, HATU) | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt, tetramethylurea | Fast reaction times, suitable for solid-phase synthesis. |
The choice of strategy depends on the specific substrates, desired scale, and tolerance of functional groups. For this compound, the reaction of 2-methoxybenzoyl chloride with ethanolamine or the use of a coupling reagent with 2-methoxybenzoic acid and ethanolamine are the most prevalent methods.
Functional group interconversions allow for the modification of the benzamide structure to create a library of analogues. solubilityofthings.com These transformations can target the aromatic ring, the methoxy (B1213986) group, or the N-hydroxyethyl side chain.
Aromatic Ring Modifications : The benzene (B151609) ring of the benzamide can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing methoxy and amide groups. The methoxy group is an ortho-, para-director, while the amide group is a meta-director. The interplay of these directing effects can be complex and may lead to a mixture of products.
Demethylation of the Methoxy Group : The 2-methoxy group can be cleaved to reveal a hydroxyl group, yielding N-(2-hydroxyethyl)-2-hydroxybenzamide. This transformation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group can then be further functionalized.
Modifications of the N-hydroxyethyl Side Chain : The primary alcohol of the hydroxyethyl (B10761427) group can be oxidized to an aldehyde or a carboxylic acid. solubilityofthings.com It can also be converted to a better leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution reactions. ub.edu This enables the introduction of a wide range of functional groups at this position.
These interconversions are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the molecule's properties. solubilityofthings.comnih.gov
Controlling the position of new functional groups on the benzamide ring is a key challenge in the synthesis of analogues. Regioselective synthesis aims to install substituents at specific positions with high precision.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group on the ring coordinates to a strong base (usually an organolithium reagent), which then deprotonates the adjacent ortho position. The resulting aryl anion can then react with an electrophile. For benzamides, the amide group can act as a directing group, facilitating functionalization at the C6 position.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also widely used for the regioselective synthesis of substituted benzamides. nih.gov These reactions require a pre-functionalized benzamide, typically with a halogen or triflate at the desired position. This precursor can then be coupled with a variety of partners to introduce new carbon-carbon or carbon-heteroatom bonds.
Recent advances have also explored photoinduced cyclization reactions of N-allylbenzamides to achieve regioselective synthesis of complex heterocyclic structures. acs.org
Mechanistic Investigations of Benzamide Reactions
Understanding the mechanisms of reactions involving benzamides is crucial for optimizing reaction conditions and predicting outcomes. Key areas of investigation include the hydrolysis of the amide bond and the activation of C-H bonds for further functionalization.
Amide hydrolysis is the cleavage of the amide bond by reaction with water to form a carboxylic acid and an amine. libretexts.orgallen.in This process can be catalyzed by acid or base, or it can occur, albeit much more slowly, in neutral water.
Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. allen.inyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. allen.inyoutube.com Proton transfer and subsequent elimination of the amine (which is protonated under acidic conditions to form an ammonium (B1175870) ion) leads to the carboxylic acid. youtube.com The protonation of the leaving amine makes this reaction effectively irreversible. youtube.com Electron-withdrawing groups on the aromatic ring generally accelerate the rate of acid-catalyzed hydrolysis, while electron-donating groups retard it. researchgate.net
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. allen.in This forms a tetrahedral intermediate, which then collapses to expel the amide anion as the leaving group. The amide anion is a strong base and will deprotonate the newly formed carboxylic acid to give a carboxylate salt and an amine. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.
Water-Mediated Hydrolysis : In the absence of acid or base catalysts, the hydrolysis of amides is extremely slow. This is due to the poor nucleophilicity of water and the low electrophilicity of the amide carbonyl carbon. The stability of the amide bond to uncatalyzed hydrolysis is a key feature of peptides and proteins.
Interactive Table: Comparison of Amide Hydrolysis Mechanisms
| Condition | Catalyst | Key Steps | Rate Determining Step |
| Acidic | H+ | Protonation of C=O, nucleophilic attack by H2O, proton transfer, elimination of R2NH2. allen.inyoutube.com | Attack of water on the protonated amide. researchgate.net |
| Basic | OH- | Nucleophilic attack by OH- on C=O, formation of tetrahedral intermediate, elimination of R2N-. allen.in | Nucleophilic attack by hydroxide. |
| Neutral | None | Direct attack of H2O on C=O. | Nucleophilic attack by water. |
The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for modifying organic molecules. researchgate.net In recent years, significant progress has been made in the transition-metal-catalyzed C-H activation of benzamides. acs.org
These reactions often employ a directing group to position the metal catalyst in close proximity to a specific C-H bond, typically at the ortho position. The amide group itself can serve as an effective directing group. The general mechanism involves the coordination of the metal to the amide, followed by oxidative addition into the ortho C-H bond to form a metallacyclic intermediate. This intermediate can then undergo various transformations, such as insertion of an alkyne or coupling with another reagent, followed by reductive elimination to regenerate the catalyst and yield the functionalized product.
Cobalt and nickel catalysts have been shown to be effective for the C-H activation and annulation of benzamides with alkynes to produce isoquinolinones. nih.gov Palladium catalysts are also widely used for the ortho-arylation of benzamides with aryl halides. acs.org These methods provide a powerful toolkit for the late-stage functionalization of benzamide-containing molecules, enabling the rapid synthesis of complex derivatives. researchgate.net
Intramolecular Cyclization Reactions Involving Related N-Methoxybenzamides
Intramolecular cyclization is a powerful strategy for constructing heterocyclic ring systems from linear precursors. In amides related to this compound, the spatial proximity of reactive functional groups allows for the formation of new rings through intramolecular nucleophilic attack or radical processes. While specific studies on the cyclization of this compound are not prevalent, the reactivity of analogous N-methoxy and N-hydroxyalkyl amides provides significant insight into potential transformations.
For instance, the cyclization of N-hydroxy-N-(2-oxoalkyl)amides has been shown to yield 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net The protection of the N-hydroxy group via methylation to form an N-methoxy amide, specifically N-methoxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide, influences the reaction pathway. In the presence of a strong base like potassium tert-butoxide (t-BuOK), this N-methoxy derivative cyclizes to form a 1-methoxy-1,5-dihydro-2H-pyrrol-2-one. researchgate.net This suggests that under basic conditions, an appropriately functionalized N-methoxybenzamide could undergo intramolecular condensation.
Similarly, studies on N-allylbenzamides have demonstrated intramolecular cyclization between the terminal olefin and the carbonyl carbon, facilitated by silver catalysis. nih.gov This type of reaction, proceeding through a proton transfer to the carbonyl oxygen, underscores the potential for the amide group to participate in cyclization cascades if a suitable reactive partner is present on the N-substituent. nih.gov Another relevant example is the intramolecular cyclization of N-hydroxy-2-phenoxyacetamides, which can be prompted by polyphosphoric acid or Lewis acids to form 2H-1,4-benzoxazin-3(4H)ones. ias.ac.in
These examples establish that the N-(2-hydroxyethyl) moiety and the 2-methoxybenzoyl group could potentially participate in cyclization reactions under appropriate conditions (e.g., dehydration, oxidation, or base-mediated condensation) to form various heterocyclic structures. The specific outcome would depend on the reagents used and which functional group is activated for cyclization.
Catalytic Approaches in this compound Synthesis
Catalytic methods offer efficient and selective routes for the synthesis of amides, often under milder conditions than classical approaches. Transition metals, in particular, play a crucial role in facilitating key bond-forming steps.
The formation of the amide bond in this compound can be achieved through the coupling of a 2-methoxybenzoic acid derivative and 2-aminoethanol (ethanolamine). Transition-metal-catalyzed amidation reactions have become a cornerstone for this type of transformation, avoiding the need for stoichiometric activating agents. researchgate.net Catalytic systems based on metals like palladium, copper, nickel, and iron can directly couple carboxylic acids with amines.
While a specific protocol for this compound is not detailed in the literature, general principles of transition-metal-catalyzed amidation are applicable. A hypothetical synthetic route could involve the reaction of 2-methoxybenzoic acid with ethanolamine in the presence of a suitable catalyst and additives. Boronic acid-based catalysts, for example, are often used to facilitate the dehydration process under relatively mild conditions. The reaction mechanism typically involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine to form the amide bond, with the catalyst being regenerated in the process.
Recent advances have also focused on the transamidation of primary amides, which could provide an alternative route. researchgate.net These methods often rely on the selective cleavage of the C(acyl)-N bond, enabled by transition-metal catalysis, allowing for the exchange of the amine component.
Copper-catalyzed reactions are particularly relevant for synthesizing precursors to substituted benzamides. The copper-catalyzed hydroxylation of aryl halides is an effective method for introducing a hydroxyl group onto an aromatic ring, which is a key step in the synthesis of many phenolic compounds. organic-chemistry.orgnih.govrsc.org This methodology can be applied to synthesize hydroxy-methoxybenzamide analogues from corresponding halo-methoxybenzamide precursors.
A notable study details the hydroxylation of (hetero)aryl halides using a catalytic system of copper(II) acetylacetonate (Cu(acac)₂) and an N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) ligand. organic-chemistry.orgnih.govresearchgate.net This system demonstrates broad substrate compatibility, including aryl halides bearing electron-donating groups. organic-chemistry.orgnih.gov For example, an aryl chloride can be converted to the corresponding phenol at 130 °C, while bromides and iodides react at lower temperatures (80 °C and 60 °C, respectively). organic-chemistry.orgnih.gov
The table below summarizes the conditions and yields for the copper-catalyzed hydroxylation of various substituted aryl halides, demonstrating the versatility of this approach.
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-chloro-3-methoxybenzonitrile | Cu(acac)₂ / BHMPO | LiOH | DMSO/H₂O | 130 | 91 |
| 1-bromo-4-methoxybenzene | Cu(acac)₂ / BHMPO | LiOH | DMSO/H₂O | 80 | 95 |
| 1-iodo-3-methoxybenzene | Cu(acac)₂ / BHMPO | LiOH | DMSO/H₂O | 60 | 93 |
| 2-chlorobenzamide | CuI / 1,10-phenanthroline | KOH | H₂O | 100 | 96 |
This table is generated based on data from related research findings for illustrative purposes. organic-chemistry.orgnih.govresearchgate.net
This methodology could be strategically employed in a synthetic pathway where a halo-substituted methoxybenzoyl precursor is first amidated with ethanolamine, followed by copper-catalyzed hydroxylation to yield a hydroxy-methoxybenzamide derivative.
Derivatization Strategies for this compound
The presence of two key functional groups—a secondary amide and a primary hydroxyl group—makes this compound an excellent candidate for various derivatization strategies. These modifications can be used to alter the compound's physical properties, enhance its reactivity for subsequent synthetic steps, or prepare it for analytical detection.
Both the hydroxyl (O-H) and amide (N-H) groups contain active hydrogens that can be targeted by alkylation and acylation reactions. libretexts.org
Alkylation involves the replacement of the active hydrogen with an alkyl or benzyl group.
O-alkylation: The hydroxyl group can be converted into an ether by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base (e.g., NaH, K₂CO₃). This reaction is typically selective for the more acidic hydroxyl proton over the amide proton under controlled conditions.
N-alkylation: While direct alkylation of the amide nitrogen can be challenging due to its lower nucleophilicity, it can be achieved using strong bases and reactive alkylating agents.
Acylation introduces an acyl group (R-C=O) to form esters or imides. libretexts.org
O-acylation: The hydroxyl group readily reacts with acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like pyridine or triethylamine (B128534) to form an ester. This is a common method for protecting hydroxyl groups or introducing new functional moieties.
N-acylation: The amide nitrogen can be further acylated to form a diacylamide or imide derivative, although this generally requires more forcing conditions than O-acylation.
These derivatization reactions are fundamental in organic synthesis for protecting group strategies and for building more complex molecules from a common scaffold. google.com
Silylation is the process of replacing an active hydrogen with a silyl group, most commonly a trimethylsilyl (B98337) (TMS) group. libretexts.org This derivatization is widely used to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis. libretexts.org Both the hydroxyl and amide groups of this compound can be silylated using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride (TMSCl). libretexts.orgresearchgate.net The resulting silyl ethers and N-silylamides are also useful synthetic intermediates, as the silyl group can act as a protecting group that can be easily removed under mild conditions.
Halogenation involves the introduction of a halogen atom (F, Cl, Br, I) onto the molecule.
Aromatic Halogenation: The methoxy-substituted benzene ring is activated towards electrophilic aromatic substitution. Halogenation would likely be directed to the positions ortho and para to the activating methoxy group. However, the amide group's directing effect must also be considered. Recent methods have focused on regioselective ortho-halogenation of N-aryl amides using a boron handle to direct the halogen to a specific position, a strategy that could be adapted for benzamide derivatives. nih.gov
Aliphatic Halogenation: The ethyl chain could potentially be halogenated under radical conditions. For instance, methods using N-bromoamides and visible light have been developed for the site-selective bromination of unactivated aliphatic C-H bonds. acs.org
The table below outlines common reagents used for these derivatization strategies.
| Derivatization | Functional Group | Common Reagents | Resulting Group |
| Silylation | Hydroxyl, Amide | TMSCl, BSA, HMDS | Silyl ether, N-silylamide |
| Alkylation | Hydroxyl, Amide | Alkyl Halides (e.g., CH₃I, BnBr), NaH | Ether, N-alkyl amide |
| Acylation | Hydroxyl, Amide | Acid Chlorides (e.g., AcCl), Anhydrides | Ester, Imide |
| Halogenation | Aromatic Ring | NBS, NCS, Selectfluor | Aryl Halide |
This table provides examples of common derivatization reactions and reagents. libretexts.orgnih.gov
Advanced Spectroscopic and Analytical Characterization of N 2 Hydroxyethyl 2 Methoxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural verification of N-(2-hydroxyethyl)-2-methoxybenzamide, providing detailed information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) is employed to identify the electronic environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound would display characteristic signals for the aromatic protons of the 2-methoxybenzoyl group and the aliphatic protons of the N-(2-hydroxyethyl) side chain.
The aromatic region is anticipated to show complex multiplets due to the ortho, meta, and para protons on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the ethylenediamine (B42938) side chain (-NH-CH₂-CH₂-OH) would present as distinct triplets, with their chemical shifts influenced by the adjacent nitrogen and oxygen atoms. The amide proton (-NH) is expected to show a broad singlet, and the hydroxyl proton (-OH) signal can vary in position and may exchange with deuterium (B1214612) in solvents like D₂O.
Based on data from analogous structures like 2-methoxybenzamide (B150088) and N-(2-hydroxyethyl)benzamide, the predicted chemical shifts are outlined below. rsc.orgnih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.9 - 8.2 | Multiplet |
| Amide-NH | ~8.0 | Broad Singlet |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| -NH-CH₂ - | ~3.6 | Triplet |
| -CH₂-OH | ~3.8 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The spectrum would feature a signal for the carbonyl carbon (C=O) of the amide group, typically found in the downfield region around 165-170 ppm. The aromatic carbons would appear between 110 and 160 ppm, with the carbon attached to the methoxy group showing a characteristic downfield shift. The methoxy carbon itself would produce a signal around 55-60 ppm. The two aliphatic carbons of the hydroxyethyl (B10761427) group would be observed in the upfield region of the spectrum. Analysis of related compounds such as 2-methoxybenzamide and N-(2-hydroxyethyl)benzamide supports these assignments. nih.govnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~168 |
| Aromatic C-O | ~157 |
| Aromatic C-H & C-C | 110 - 134 |
| Methoxy (-OCH₃) | ~56 |
| -NH-C H₂- | ~43 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Conformation and Purity
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, for instance, between the adjacent CH₂ groups in the hydroxyethyl chain. Heteronuclear Single Quantum Coherence (HSQC) experiments would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Solid-State NMR (ssNMR) could be utilized to study the conformation and packing of this compound in its solid, crystalline form. This technique provides insights into the intermolecular interactions, such as hydrogen bonding involving the amide and hydroxyl groups, which govern the supramolecular structure.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. The molecular formula of the compound is C₁₀H₁₃NO₃.
The calculated exact mass can be compared to the experimentally determined value to confirm the identity of the compound with high confidence. For its constitutional isomer, N-(2-hydroxyethyl)-4-methoxybenzamide, the monoisotopic mass is reported as 195.08954328 Da, which would be identical for this compound. nih.gov
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₃ |
| Monoisotopic Mass (Calculated) | 195.08954 Da |
| Predicted [M+H]⁺ | 196.09682 m/z |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern is a fingerprint that helps to elucidate the molecular structure.
The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation would be the cleavage of the amide bond. Another significant fragmentation pathway involves the 2-methoxybenzoyl moiety, likely forming a 2-methoxybenzoyl cation (m/z 135), which is a common fragment observed for 2-methoxy substituted benzamides. nist.gov Further fragmentation could involve the loss of the methoxy group.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion Structure | Predicted m/z |
|---|---|
| [C₈H₇O₂]⁺ (2-methoxybenzoyl cation) | 135 |
| [C₇H₄O]⁺˙ (Loss of -OCH₃ from benzoyl cation) | 105 |
| [C₂H₆NO]⁺ (hydroxyethylamino fragment) | 60 |
Hyphenated Techniques (LC-MS, GC-MS) for Purity and Qualitative Analysis
Hyphenated analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of individual components in a mixture, thereby assessing the purity of a synthesized compound like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for thermally stable and volatile compounds. While the hydroxyethyl group in this compound may require derivatization to increase volatility and prevent on-column degradation, analysis of the related compound 2-Methoxybenzamide by GC-MS provides valuable insight. The electron ionization (EI) mass spectrum of 2-Methoxybenzamide is characterized by a molecular ion peak and specific fragmentation patterns that are useful for its identification sdsc.edu. Analysis of other thermally labile compounds has shown that the use of shorter analytical columns can sometimes circumvent the need for derivatization by reducing the residence time of the analyte in the heated GC oven sdsc.edu.
The purity of this compound would be determined by the presence of a single major peak in the chromatogram, and the mass spectrum of this peak should correspond to the expected molecular weight and fragmentation pattern of the compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy is an indispensable tool for the identification of functional groups within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Based on data from analogous compounds, the following peaks can be anticipated nih.govspectrabase.comnih.gov:
O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group, likely involved in hydrogen bonding.
N-H Stretch: A peak around 3300 cm⁻¹, corresponding to the secondary amide.
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found in the 2950-2850 cm⁻¹ region.
C=O Stretch (Amide I): A strong absorption band is expected in the range of 1630-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding.
N-H Bend (Amide II): This band is typically observed around 1550 cm⁻¹.
C-O Stretch: The methoxy group and the alcohol C-O bond will give rise to stretching vibrations in the 1250-1000 cm⁻¹ region.
Aromatic C=C Stretch: These vibrations usually appear as a series of peaks in the 1600-1450 cm⁻¹ range.
The following table summarizes the expected characteristic FTIR absorption bands for this compound based on data from similar compounds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3400-3200 | Broad, Strong |
| N-H Stretch (Amide) | ~3300 | Medium |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2950-2850 | Medium |
| C=O Stretch (Amide I) | 1680-1630 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-O Stretch (Methoxy, Alcohol) | 1250-1000 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic signals for the aromatic ring and other key functional groups. For the related compound 2-Methoxybenzamide, Raman spectra have been reported and can be used for comparison nih.gov. Key expected Raman shifts include:
Aromatic Ring Vibrations: Strong signals corresponding to the breathing modes of the benzene ring.
C=O Stretch: The amide carbonyl stretch would also be visible, though potentially weaker than in the FTIR spectrum.
C-H Bending and Stretching Modes: Both aromatic and aliphatic C-H vibrations will be present.
A detailed analysis of the Raman spectrum would aid in a comprehensive vibrational assignment when used in conjunction with FTIR data.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Structure and Conformation
The following table presents hypothetical, yet plausible, crystallographic data for this compound, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10 |
| b (Å) | ~8 |
| c (Å) | ~12 |
| β (°) | ~95 |
| Z | 4 |
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks
The presence of hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the carbonyl oxygen, methoxy oxygen, and hydroxyl oxygen) in this compound makes it highly likely to form extensive hydrogen bonding networks in the solid state.
Analysis of the crystal structure of the related 2-Hydroxy-N-(2-hydroxyethyl)benzamide reveals both intramolecular and intermolecular hydrogen bonds ugr.es. An intramolecular hydrogen bond is observed between the phenolic hydroxyl group and the carbonyl oxygen. Intermolecular hydrogen bonds are also present, connecting molecules into a three-dimensional network ugr.es. For this compound, one might expect an intramolecular hydrogen bond between the amide N-H and the methoxy oxygen, as has been observed in the gas phase for 2-methoxybenzamide.
Intermolecular hydrogen bonds would likely involve the hydroxyl group and the amide group, linking molecules together. For instance, the hydroxyl group of one molecule could act as a donor to the carbonyl oxygen of a neighboring molecule. Similarly, the amide N-H could donate to the hydroxyl oxygen of another molecule. These interactions play a crucial role in determining the packing of the molecules in the crystal lattice.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic methods are indispensable for the quality control of this compound, enabling both the assessment of its purity and the quantification of its concentration in various matrices. The selection of a specific chromatographic technique depends on the analytical objective, such as routine purity checks, monitoring reaction progress, or detecting volatile derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantitative analysis of non-volatile, thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and by-products that may be present after synthesis. A reversed-phase HPLC method is typically employed for compounds of this nature. nih.gov
Methodology and Representative Findings:
A typical HPLC analysis would involve a C18 column as the stationary phase, which is effective for retaining and separating moderately polar compounds. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The composition of the mobile phase can be delivered isocratically (constant composition) or as a gradient (changing composition) to achieve optimal separation. nih.govnih.gov UV detection is commonly used, as the benzamide (B126) chromophore in this compound absorbs UV light.
A well-developed HPLC method will yield a sharp, symmetrical peak for the pure compound at a specific retention time, allowing for its unambiguous identification and quantification. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a pure standard. nih.govnih.gov
Interactive Data Table: Representative HPLC Purity Analysis
Below are illustrative data from a hypothetical HPLC analysis for determining the purity of a batch of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | 4.2 min |
| Peak Area (Main) | 1856 mAUs |
| Total Peak Area | 1880 mAUs |
| Calculated Purity | 98.7% |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and secondary amine groups, is not sufficiently volatile for direct GC analysis and may exhibit poor peak shape due to interactions with the stationary phase. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. mdpi.com
Methodology and Representative Findings:
A common derivatization technique for compounds containing active hydrogens (such as in hydroxyl and amide groups) is silylation. mdpi.com In this process, a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly increases the volatility of the compound, making it amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the derivative.
The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or mid-polar stationary phase. The temperature of the GC oven is programmed to increase over time to ensure the elution of the derivatized compound.
Interactive Data Table: Representative GC-MS Analysis of a Silylated Derivative
The following table presents hypothetical parameters and results for the GC-MS analysis of the di-TMS derivative of this compound.
| Parameter | Value |
| Derivatizing Agent | BSTFA with 1% TMCS |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| Retention Time | 12.5 min |
| Key Mass Fragments (m/z) | 339 (M+), 324 (M-15), 164, 135, 103 |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is exceptionally useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. fishersci.comthieme.de It allows for the simultaneous analysis of multiple samples, providing a quick qualitative assessment of the presence of starting materials, products, and by-products.
Methodology and Representative Findings:
In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. fishersci.com The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or mixture of solvents). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases. beilstein-journals.org
The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or acetone) is often used, with the ratio adjusted to optimize the separation. After development, the separated spots are visualized, typically under UV light (254 nm), as the aromatic ring of the benzamide will quench the fluorescence of the indicator in the silica gel. beilstein-journals.org
The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be monitored. A completed reaction would ideally show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.
Interactive Data Table: Representative TLC for Reaction Monitoring
This table illustrates the results of a TLC analysis monitoring the synthesis of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate (B1210297):Methanol (9:1 v/v) |
| Visualization | UV light (254 nm) |
| Rf (Starting Material) | 0.65 (e.g., 2-methoxybenzoyl chloride) |
| Rf (Starting Material) | 0.10 (e.g., ethanolamine) |
| Rf (Product) | 0.45 (this compound) |
Computational Chemistry and Molecular Modeling of N 2 Hydroxyethyl 2 Methoxybenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic PropertiesDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost.researchgate.netA DFT study on N-(2-hydroxyethyl)-2-methoxybenzamide would begin with geometry optimization. This process finds the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface.cup.edu.in
Upon optimization, a wealth of electronic properties can be calculated. These would typically be presented in a data table, although such data is not available for this specific compound. For illustrative purposes, a hypothetical table of DFT-calculated properties is shown below.
Hypothetical DFT-Calculated Properties This table is for illustrative purposes only, as specific research findings for this compound are not available.
| Property | Hypothetical Value | Unit | Significance |
|---|---|---|---|
| Total Energy | -X.XXXX | Hartrees | Represents the total electronic energy of the optimized geometry. |
| Dipole Moment | Y.YY | Debye | Indicates the overall polarity of the molecule. |
Note: The values X, Y, and Z are placeholders.
Frontier Molecular Orbital (FMO) Analysis for Chemical ReactivityFrontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).nih.govThe HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive. Analysis for this compound would involve mapping these orbitals to see where the electron density is concentrated, thus predicting the most probable sites for electrophilic and nucleophilic attack.
Hypothetical FMO Analysis Data This table is for illustrative purposes only, as specific research findings for this compound are not available.
| Parameter | Hypothetical Value | Unit | Significance |
|---|---|---|---|
| EHOMO | -A.AA | eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -B.BB | eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
Note: The values A, B, and C are placeholders.
Electrostatic Potential Surface (MEP) Mapping for Intermolecular InteractionsThe Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule. It projects the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (rich in electrons, attractive to electrophiles), while blue indicates regions of positive potential (poor in electrons, attractive to nucleophiles).
For this compound, an MEP map would highlight the electronegative oxygen atoms of the carbonyl, methoxy (B1213986), and hydroxyl groups as regions of negative potential, and the hydrogen atom of the amide group as a region of positive potential. This provides a clear picture of the sites most likely to engage in hydrogen bonding and other intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
While quantum calculations examine static structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into their dynamic behavior.
Conformational Sampling and Stability of the Benzamide (B126) Scaffoldthis compound possesses several rotatable bonds, allowing it to adopt numerous conformations. MD simulations can explore the conformational landscape by simulating the molecule's movements over a period, allowing it to overcome energy barriers and sample different shapes.
This analysis would reveal the most stable and frequently occurring conformations of the molecule. Key dihedral angles, such as those around the amide bond and the ethyl chain, would be monitored to understand the flexibility and preferred orientation of the benzamide scaffold. This information is crucial for understanding how the molecule might fit into a biological receptor.
In Silico Mechanistic Studies of Chemical Reactions
Computational studies offer a powerful lens through which to examine the intricate details of chemical transformations involving this compound. By modeling the reaction pathways, researchers can identify key intermediates and transition states, providing a foundational understanding of the molecule's reactivity.
The characterization of transition states is a cornerstone of mechanistic studies, revealing the highest energy point along a reaction coordinate. For benzamide derivatives, such as this compound, a common reaction studied computationally is hydrolysis. Density Functional Theory (DFT) calculations are frequently employed to model these reactions. researchgate.netresearchgate.netnih.gov For instance, in the base-catalyzed hydrolysis of amides, a tetrahedral intermediate is formed. The transition state leading to this intermediate is characterized by the simultaneous bond formation between the nucleophile (e.g., a hydroxide (B78521) ion) and the carbonyl carbon, and the elongation of the C=O bond. nih.gov
Computational models, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict the geometry and vibrational frequencies of these transition states. researchgate.netnih.gov A key feature of a calculated transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. For the hydrolysis of a benzamide, this would typically involve the approach of the nucleophile to the carbonyl carbon.
Table 1: Representative Calculated Geometric Parameters for the Transition State of this compound Hydrolysis
| Parameter | Value (Å) |
| C-O (carbonyl) Bond Length | 1.28 |
| C-N (amide) Bond Length | 1.45 |
| C-Nucleophile Distance | 2.10 |
| N-H Bond Length | 1.01 |
| O-H (hydroxyl) Bond Length | 0.97 |
Note: The data in this table is illustrative and based on typical values found in computational studies of related benzamides.
By mapping the potential energy surface of a reaction, computational chemists can construct an energy profile that details the energy changes occurring as reactants are converted into products. This profile highlights the activation energies of each step, allowing for the identification of the rate-determining step—the step with the highest energy barrier.
For many benzamide transformations, such as their formation or hydrolysis, the reaction can proceed through multiple steps with distinct transition states. researchgate.netnih.gov For example, a study on the formation of N-(carbomylcarbamothioyl)benzamide identified two transition states, with the first being the rate-determining step. researchgate.netnih.gov In the context of the reduction of benzamides, DFT calculations have been used to elucidate the energy changes and bond lengths at various stages of the reaction, revealing the energetic feasibility of different pathways. researchgate.net The calculated free energy barriers for the base-catalyzed hydrolysis of amides have shown good agreement with experimental values, validating the computational approach. nih.gov
Table 2: Illustrative Energy Profile for a Hypothetical Two-Step Transformation of this compound
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +22.5 |
| Intermediate | +5.2 |
| Transition State 2 | +18.9 |
| Products | -10.1 |
Note: The data in this table is illustrative and based on typical values found in computational studies of related benzamides.
Theoretical Binding Studies and Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. These studies are crucial for understanding the potential biological activity of this compound and for designing new, more potent derivatives.
Molecular docking simulations can predict the specific interactions between this compound and the amino acid residues within the binding site of a protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex.
For instance, studies on benzamide derivatives as inhibitors of enzymes like acetylcholinesterase (AChE), topoisomerase, and poly(ADP-ribose) polymerase-1 (PARP-1) have revealed key binding modes. mdpi.comdergipark.org.trnih.govresearchgate.net In many cases, the benzamide moiety forms crucial hydrogen bonds with residues in the active site. The methoxy group and the hydroxyethyl (B10761427) side chain of this compound would also be expected to participate in specific interactions, influencing its binding orientation and affinity. For example, a molecular docking study of 2-methoxybenzamide (B150088) derivatives with the Smoothened (Smo) receptor showed that the carbonyl moiety can interact with residues like Arg400. rsc.org
Docking programs calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a more stable ligand-receptor complex. These calculations allow for the ranking of different potential ligands and the identification of those with the highest predicted affinity. dergipark.org.trresearchgate.net
Furthermore, the analysis of the docked pose can reveal "interaction hotspots"—regions within the binding site that are crucial for ligand binding. nih.govresearchgate.net These hotspots are often characterized by a high density of favorable interactions. Identifying these hotspots is invaluable for structure-based drug design, as it allows chemists to design modifications to the ligand that can enhance its interaction with these key regions, thereby improving its potency and selectivity. Studies have shown that electrostatic interactions are often a major driving force for the binding of benzamidine-like inhibitors. nih.gov
Table 3: Predicted Binding Interactions and Energies for this compound with a Hypothetical Enzyme Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 128 | Hydrogen Bond (with -OH) | 2.1 |
| TYR 234 | Hydrogen Bond (with C=O) | 2.5 |
| PHE 345 | π-π Stacking (with benzene (B151609) ring) | 3.8 |
| LEU 349 | Hydrophobic | 4.2 |
| Predicted Binding Energy | -7.8 kcal/mol |
Note: The data in this table is illustrative and based on typical interactions and energies observed in docking studies of benzamide derivatives.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjppres.comarchivepp.com For benzamide derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to understand the structural requirements for their activity. mdpi.com
These models can generate contour maps that visualize the regions where certain physicochemical properties (e.g., steric bulk, electrostatic potential, hydrophobicity) are favorable or unfavorable for activity. For example, a QSAR study on benzamide derivatives as glucokinase activators identified essential features for their activity. nih.gov Such models provide clear design principles for optimizing the structure of this compound to enhance its desired biological effect. By analyzing the QSAR model, chemists can rationally decide where to add or modify functional groups to improve potency.
Molecular Interaction and Mechanistic Studies Non Clinical Focus of N 2 Hydroxyethyl 2 Methoxybenzamide and Its Analogues
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
The biological activity of a compound is intrinsically linked to its molecular structure. For N-(2-hydroxyethyl)-2-methoxybenzamide and its analogues, specific chemical groups—the N-(2-hydroxyethyl) moiety and the 2-methoxy substituent—play critical roles in molecular recognition and binding affinity.
The N-(2-hydroxyethyl) group is a significant feature influencing how the molecule interacts with its biological targets. The terminal hydroxyl (-OH) group and the nitrogen atom of the amide are capable of forming hydrogen bonds, which are crucial for molecular recognition. In the crystal structure of the related compound, 2-Hydroxy-N-(2-hydroxyethyl)benzamide, the aliphatic hydroxyl group's oxygen atom acts as an acceptor for an intermolecular hydrogen bond. nih.gov Simultaneously, the amino group of the amide acts as a hydrogen bond donor to the oxygen atom of the aliphatic hydroxyl group. nih.gov This capacity for hydrogen bonding is a key determinant in the molecule's ability to anchor within the binding pockets of proteins.
Furthermore, the N,N-bis-(2-hydroxyethyl)glycine amide (bicine) linker, which shares the hydroxyethyl (B10761427) feature, has been utilized in drug delivery systems. epo.org In these systems, the hydroxy groups form temporary bonds, highlighting their chemical reactivity and importance in forming stable yet reversible interactions with larger molecules. epo.org
The positioning of the methoxy (B1213986) (-OCH3) group at the ortho-position (position 2) of the benzamide (B126) ring significantly modulates receptor interaction and selectivity. Research on a series of benzamide-isoquinoline derivatives has shown that an electron-donating methoxy group enhances affinity for the sigma-2 (σ2) receptor while not favoring sigma-1 (σ1) binding, thereby improving σ2 selectivity. nih.govnih.gov The addition of a methoxy group at the para-position of the benzamide phenyl ring in one analogue dramatically increased σ2 selectivity by 631-fold compared to its affinity for the σ1 receptor. nih.gov
The ortho-methoxy group may also play a structural role. It has been suggested that an intramolecular hydrogen bond can form between the oxygen atom of the ortho-methoxy group and the hydrogen of the amide's NH group. researchgate.net This interaction could be important for stabilizing a conformation of the molecule that is favorable for binding to the σ2 receptor. researchgate.net
This flexibility allows the molecule to adopt different spatial arrangements, one of which may be the "active conformation" required for binding to a specific receptor. Computational analysis of related compounds has been used to identify probable active conformations by superimposing stable, low-energy conformations onto the structure of a known rigid ligand. nih.gov The ability of the flexible side chain to position the crucial hydroxyl group correctly within a binding pocket can significantly influence the binding affinity.
Analysis of Molecular Targets and Binding Mechanisms
Understanding which proteins a compound interacts with and the nature of those interactions is fundamental to elucidating its mechanism of action. Studies on analogues of this compound have identified several potential molecular targets, including enzymes and specific receptor subtypes.
Benzamide derivatives have been investigated as inhibitors of various enzymes. The amide moiety itself can be a key interacting group, capable of forming hydrogen bonds with residues in an enzyme's active site. nih.gov A series of novel benzamides were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. nih.gov One derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), demonstrated significant inhibitory activity against both enzymes. nih.gov
Molecular docking studies complement these experimental findings by predicting the binding modes of these compounds within the enzyme's active site. nih.govnih.gov Such studies on 5-styrylbenzamide derivatives, for instance, help to visualize the hypothetical protein-ligand interactions that lead to enzyme inhibition. nih.gov
Table 1: Enzyme Inhibition by Benzamide Analogues
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | Donepezil | 0.046 |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | Quercetin | 4.89 |
Data sourced from a study on new benzamides as potential inhibitors of AChE and BACE1. nih.gov
The interaction of this compound analogues has been profiled against several G protein-coupled receptors.
Sigma Receptors: As previously mentioned, the methoxy-substituted benzamide core is a key structural motif for achieving high affinity and selectivity for the sigma-2 (σ2) receptor. nih.govnih.gov In competitive binding assays, a benzamide-isoquinoline derivative with a para-methoxy group effectively displaced a radioligand from the σ2 receptor but not the σ1 receptor, confirming its selectivity. nih.gov
Dopamine (B1211576) Receptors: The interaction of related structures with dopamine receptors has also been explored. N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines, which share the 2-methoxybenzyl group, showed low affinity for dopamine D1-3 receptors (most Ki > 1 μM). nih.gov Similarly, N-alkyl 2-(3,4-dihydroxybenzyl)piperidines showed only a faint stimulation of adenylate cyclase, a downstream effector of dopamine receptor activation, although one derivative did show fair affinity for the D2 receptor. nih.gov A PET tracer with a 2-methoxy group, MNPA, was found to be a full and potent agonist at both D2 and D3 receptors, though its core structure is substantially different. nih.gov
Estrogen Receptors: While direct studies on this compound are limited, research into other structurally related compounds provides context. For example, N-benzylated 2-phenylindoles have been tested for their ability to bind to the estrogen receptor, with some derivatives showing high affinity. nih.gov These studies demonstrate that aromatic structures with specific substitutions can interact with the estrogen receptor system, suggesting a potential, though unconfirmed, area of interaction for benzamide derivatives. nih.gov
Table 2: Receptor Binding Affinities (Ki) of Methoxy-Substituted Analogues
| Compound Class | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| Benzamide-isoquinoline derivative (5e) | Sigma-1 (σ1) | 1895 ± 254 nM |
| Benzamide-isoquinoline derivative (5e) | Sigma-2 (σ2) | 3.0 ± 0.3 nM |
| NBOMe derivatives | Dopamine D1-3 | >1 µM |
| NBOMe derivatives | Serotonin 5-HT2A | <1 µM |
Data for the benzamide-isoquinoline derivative sourced from a study on sigma-2 receptor selectivity. nih.gov Data for NBOMe derivatives sourced from a study on their receptor interaction profiles. nih.gov
Insights into Interaction with Cellular Pathways (e.g., Hedgehog Signaling Pathway)
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to various forms of cancer. nih.govsemanticscholar.org The Smoothened (Smo) receptor, a key component of this pathway, is a major target for therapeutic inhibitors. nih.govotavachemicals.com Research has focused on developing small molecules that can modulate the Hh pathway by targeting Smo. otavachemicals.com
A series of novel 2-methoxybenzamide (B150088) derivatives have been designed and synthesized as potent inhibitors of the Hedgehog signaling pathway. nih.govsemanticscholar.orgrsc.org These compounds were developed based on the structure of known Hh pathway antagonists, such as SANT-2. nih.govsemanticscholar.org The 2-methoxybenzamide core is considered an advantageous connector for facilitating Hh pathway inhibition. nih.govsemanticscholar.org
In vitro studies using a Gli-luciferase reporter assay, which measures the activity of the Gli transcription factors downstream of Smo, demonstrated that these 2-methoxybenzamide derivatives could inhibit the Hh pathway with submicromolar efficacy. nih.govsemanticscholar.org One particularly potent analogue, compound 21, exhibited a nanomolar IC₅₀ value of 0.03 µM. nih.govsemanticscholar.org Further investigation revealed that the mechanism of inhibition involves the blockade of the Smoothened (Smo) receptor. nih.govsemanticscholar.org Specifically, compound 21 was shown to prevent the translocation of Smo into the primary cilium, a critical step in signal transduction. nih.govsemanticscholar.org
Moreover, some of these benzamide analogues have shown efficacy against drug-resistant forms of Smo, highlighting their potential to overcome clinical resistance to existing Hh pathway inhibitors like vismodegib (B1684315). nih.govsemanticscholar.orgrsc.org For instance, compound 21 retained its suppressive potency against both wild-type and mutant Smo. nih.govsemanticscholar.org
The structural features of these 2-methoxybenzamide derivatives are critical for their inhibitory activity. Docking studies suggest that the 2-methoxybenzamide scaffold allows for key interactions within the Smo binding pocket. nih.govsemanticscholar.org The introduction of an aryl amide group and the methoxy group can form additional hydrogen bonds with amino acid residues such as Tyr394 and Arg400 in the Smo receptor. nih.govsemanticscholar.org
Other related benzamide derivatives have also been explored as Hh pathway inhibitors. For example, a series of 4-(2-pyrimidinylamino)benzamide derivatives showed potent inhibition of the Hh pathway. nih.govnih.govdaneshyari.comresearchgate.net These findings collectively underscore the importance of the benzamide scaffold in designing modulators of the Hedgehog signaling pathway.
Table 1: Hedgehog Pathway Inhibitory Activity of Selected 2-Methoxybenzamide Analogues
| Compound | Modifications | IC₅₀ (µM) in Gli-luciferase Assay | Target |
| Compound 21 | 2-chloro-N-(...)-nicotinamide derivative | 0.03 ± 0.01 | Smoothened (Smo) |
| Compound 17 | 4-chloro-N-(...)-benzamide derivative | 0.12 ± 0.03 | Smoothened (Smo) |
| Compound 18 | 3,4-dichloro-N-(...)-benzamide derivative | 0.26 ± 0.05 | Smoothened (Smo) |
| Compound 19 | 4-fluoro-N-(...)-benzamide derivative | 0.31 ± 0.09 | Smoothened (Smo) |
| Compound 20 | 2,4-difluoro-N-(...)-benzamide derivative | 0.25 ± 0.04 | Smoothened (Smo) |
| Compound 23 | N-(...)-nicotinamide derivative | 0.07 ± 0.02 | Smoothened (Smo) |
| SANT-2 (Lead) | - | 0.18 ± 0.03 | Smoothened (Smo) |
| Vismodegib (Control) | - | 0.02 ± 0.01 | Smoothened (Smo) |
Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors. rsc.org
Allosteric Modulation and Cooperative Binding Phenomena
While direct evidence for allosteric modulation by this compound itself is not extensively documented, the behavior of analogous compounds targeting receptors like Smo suggests that allosteric mechanisms are highly plausible. The Smoothened receptor is known to be regulated by allosteric ligands, and the development of benzamide-based inhibitors has been guided by understanding their interactions with allosteric sites.
Investigation of Allosteric Binding Sites and Their Modulation
The binding site of many non-steroidal anti-inflammatory drugs (NSAIDs) and other small molecules on their protein targets is often distinct from the primary active site, indicating an allosteric mode of action. For G protein-coupled receptors like Smo, allosteric binding sites are common. The development of 2-methoxybenzamide derivatives as Smo inhibitors has been informed by computational docking studies that predict their binding within a pocket on the receptor. nih.govsemanticscholar.org These studies help to visualize how these molecules fit into the receptor and which amino acid residues are important for binding. The interaction with residues outside of the orthosteric site (the binding site for the endogenous ligand) is a hallmark of allosteric modulation.
The ability of some 2-methoxybenzamide analogues to inhibit Smo mutants that are resistant to other inhibitors suggests that they may bind to a different site or in a different manner, a characteristic often associated with allosteric modulators. nih.govsemanticscholar.org This differential activity profile can provide clues about the specific amino acid residues that constitute the allosteric binding pocket.
Mechanisms of Cooperativity in Multi-Component Binding Systems
Cooperative binding occurs when the binding of one ligand to a receptor influences the binding of another. This can be positive cooperativity (enhancing the binding of the second ligand) or negative cooperativity (reducing it). In the context of the Hedgehog pathway, the interaction between Smo and other molecules, such as cholesterol, is an area of active research. It is plausible that small molecule inhibitors, including those with a 2-methoxybenzamide scaffold, could exhibit cooperativity with endogenous or exogenous molecules that bind to Smo.
Chemical Probe Development and Target Identification Methodologies
The identification of the direct molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. Chemical probes, which are modified versions of the parent compound, are invaluable tools in this process.
Design and Synthesis of Chemical Probes for Target Elucidation
A chemical probe is typically designed by introducing a reactive group or a tag onto the structure of the bioactive molecule. This modification should be done in a way that does not significantly alter the compound's biological activity. For a molecule like this compound, several strategies could be employed to create a chemical probe.
One common approach is to attach a photo-reactive group, such as a diazirine or an azide, which can be activated by UV light to form a covalent bond with a nearby protein target. Another strategy is to add a "handle," like a biotin (B1667282) tag or an alkyne group for click chemistry, which allows for the subsequent purification and identification of the bound proteins.
The synthesis of such probes based on the 2-methoxybenzamide scaffold would involve multi-step chemical reactions to introduce the desired functional group while preserving the core structure responsible for its biological activity. nih.govsemanticscholar.org The choice of where to attach the tag is crucial and is often guided by structure-activity relationship (SAR) data to identify positions on the molecule that can be modified without loss of potency.
Proximity Ligation Approaches for Molecular Target Identification
Once a chemical probe has been synthesized, it can be used in various target identification experiments. Proximity ligation assays (PLA) are a powerful set of techniques that can identify proteins that are in close proximity to the chemical probe. In a typical PLA experiment, the probe is introduced into cells or a cell lysate. After the probe binds to its target, a series of enzymatic reactions are used to ligate two DNA strands that are brought into close proximity by antibodies that recognize the probe and a potential target protein. The ligated DNA can then be amplified and detected, providing evidence of the interaction.
Another related technique is affinity-based protein profiling (ABPP), where a chemical probe with a reactive group is used to covalently label its targets. The labeled proteins can then be enriched using the probe's tag (e.g., biotin) and identified by mass spectrometry. These approaches, when applied to a probe derived from this compound, could definitively identify its direct binding partners within the cell and provide a more detailed understanding of its molecular mechanism of action.
In Vitro Assays for Validating Molecular Interactions and Functional Consequences
The molecular interactions and functional consequences of this compound and its analogues are elucidated through a variety of in vitro assays. These assays are crucial for validating the mechanism of action and determining the potency and efficacy of these compounds at a cellular and molecular level. The following sections detail the key in vitro methodologies and research findings from non-clinical studies.
Hedgehog Signaling Pathway Inhibition Assays
A series of 2-methoxybenzamide derivatives have been investigated as antagonists of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis. The primary molecular target within this pathway for these compounds is the Smoothened (Smo) receptor.
A key in vitro assay used to quantify the inhibitory activity of these compounds is the Gli-luciferase reporter assay . This assay is conducted in NIH3T3 cells engineered to express a luciferase reporter gene under the control of the Gli promoter, a downstream effector of Hh signaling. Inhibition of the pathway leads to a measurable decrease in luciferase activity.
One notable analogue, compound 21 , demonstrated particularly potent inhibition of the Hh pathway with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. nih.gov Further investigation confirmed that its mechanism involves blocking the translocation of Smo to the primary cilium, a key step in pathway activation. nih.gov The inhibitory activity of compound 21 was also tested against a drug-resistant Smo mutant (D477G), showing only a slight decrease in potency, which suggests a resilient binding interaction. nih.gov
Table 1: Hedgehog Pathway Inhibitory Activity of Compound 21
| Cell Line/Target | Assay Type | Parameter | Value |
|---|---|---|---|
| NIH3T3-Gli-Luc (Wild-Type Smo) | Gli-Luciferase Reporter | IC₅₀ | 39 nM |
In addition to reporter assays, the functional consequence of Hh pathway inhibition was assessed through antiproliferative assays in cell lines with aberrant Hh signaling, such as the medulloblastoma cell line Daoy. In these assays, the viability of Daoy cells was measured after incubation with the compounds. Compound 21 showed superior antiproliferative activity compared to the established drug vismodegib at the same concentrations. nih.gov
Table 2: Antiproliferative Activity of Compound 21 in Daoy Cells
| Compound | Concentration | Cell Viability |
|---|---|---|
| Compound 21 | 1 µM | 72% |
NLRP3 Inflammasome Inhibition Assays
Analogues of this compound have also been designed and evaluated as inhibitors of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β).
The primary in vitro assay to screen for NLRP3 inhibitors involves measuring the release of IL-1β from immune cells, such as J774A.1 macrophages or mouse bone-marrow-derived macrophages (BMDMs). These cells are typically primed with lipopolysaccharide (LPS) and then stimulated with an NLRP3 activator like adenosine (B11128) triphosphate (ATP) to induce inflammasome assembly and IL-1β secretion.
A hydroxyl-sulfonamide analogue, JC-171 , was identified as a potent and selective inhibitor of the NLRP3 inflammasome. nih.gov It dose-dependently inhibited the release of IL-1β from LPS/ATP-stimulated J774A.1 macrophages. nih.gov
Table 3: In Vitro NLRP3 Inflammasome Inhibition by JC-171
| Cell Line | Assay Type | Parameter | Value |
|---|
To validate the molecular interaction, immunoprecipitation studies were conducted. These experiments revealed that JC-171 interferes with the interaction between NLRP3 and apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly of a functional inflammasome complex. nih.gov This provides direct evidence of the compound's mechanism at the molecular level.
Q & A
Q. Critical Parameters :
- Temperature : Room temperature for coupling to avoid side reactions.
- Solvent dryness : Anhydrous conditions prevent hydrolysis of intermediates.
- Stoichiometry : Excess 2-aminoethanol (1.2–1.5 equiv.) improves conversion.
Q. Example Yield Optimization :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | DCC, DMAP, DCM, RT | 70–85 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should be analyzed?
Answer:
- NMR Spectroscopy :
- ¹H NMR :
- Methoxy group: Singlet at δ 3.8–4.0 ppm.
- Hydroxyethyl chain: Multiplet for -CH2-OH (δ 3.4–3.6 ppm) and -NH (δ 5.5–6.0 ppm, exchangeable).
- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm and methoxy carbon at δ 55–57 ppm .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₀H₁₃NO₃, theoretical m/z 195.09).
- IR Spectroscopy : Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and hydroxyl (-OH at ~3300 cm⁻¹).
Validation : Compare with published spectra of structurally analogous benzamides (e.g., N-(4-hydroxyphenyl)-2-methoxybenzamide ).
Advanced: How do substituent modifications on the hydroxyethyl group impact the biological activity of 2-methoxybenzamide derivatives?
Answer:
Structural variations at the hydroxyethyl moiety influence solubility, bioavailability, and target binding:
- Hydroxyl group alkylation : Reduces polarity, enhancing blood-brain barrier penetration (e.g., methyl ether derivatives in dopamine receptor ligands ).
- Introduction of heterocycles : Thiophene or furan substituents (as in ) can modulate antimicrobial or anticancer activity via π-π stacking or hydrogen bonding.
Q. Case Study :
- N-(2-(Furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide : Enhanced antiparasitic activity due to furan’s electron-rich aromatic system interacting with Trypanosoma brucei enzymes .
Advanced: What strategies resolve contradictory data in biological assays for this compound derivatives?
Answer:
Contradictions often arise from assay conditions or impurity interference. Methodological solutions include:
- Dose-response curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values).
- Counter-screening : Test against related targets (e.g., Sirtuin isoforms vs. dopamine receptors ).
- Analytical validation : Use HPLC-MS to rule out degradation products (≥95% purity threshold) .
Example : A compound showing inconsistent IC₅₀ in kinase assays was traced to residual DMSO; switching to aqueous buffer resolved variability .
Advanced: How can computational modeling guide the optimization of this compound for specific therapeutic targets?
Answer:
- Docking Studies : Predict binding modes to targets like Sirtuin-1 (PDB ID: 4I5I) or dopamine D2 receptors (PDB ID: 6CM4).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize stable derivatives.
Application : A derivative with a 4-fluorobenzenesulfonyl group showed improved affinity for quinoline-based targets in MD studies .
Basic: What are the stability considerations for storing this compound, and how should degradation be monitored?
Answer:
- Storage : -20°C in airtight, light-protected vials with desiccant to prevent hydrolysis.
- Degradation Signs :
- Color change (clear → yellow) indicates oxidation.
- HPLC retention time shifts suggest decomposition (e.g., hydrolysis to 2-methoxybenzoic acid under humid conditions ).
- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidation.
Advanced: What in vitro and in vivo models are most relevant for evaluating the anti-inflammatory potential of this compound?
Answer:
- In Vitro :
- In Vivo :
- Carrageenan-induced paw edema in rats (dose-dependent reduction in swelling).
- Collagen-induced arthritis models for chronic inflammation .
Mechanistic Insight : Monitor COX-2 inhibition via Western blot or ELISA for prostaglandin E2 .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM ).
- Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal.
Regulatory Compliance : Follow EPA guidelines for amide waste (DTXSID series ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
